molecular formula C22H28N4O2S2 B7726936 4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine

4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B7726936
M. Wt: 444.6 g/mol
InChI Key: VDTGYRUIQQDQTL-UHFFFAOYSA-N
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Description

4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C22H28N4O2S2 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
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Biological Activity

4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 393129-91-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidine core substituted with a sulfonylpiperazine moiety and a tert-butylphenyl group. The chemical structure can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymes : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.
  • Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines by inducing apoptosis.
  • Antidepressant-like Effects : Animal models have demonstrated potential antidepressant effects, possibly through serotonin receptor modulation.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro and in vivo.

Table 1: Summary of Biological Activity Studies

Study TypeFindingsReference
In Vitro Cell LineInhibition of cancer cell proliferation
Animal ModelAntidepressant-like behavior observed
In Vivo InflammationReduction in inflammatory markers

Detailed Findings

  • Antitumor Activity :
    • A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Antidepressant Effects :
    • In a rodent model of depression, administration of the compound resulted in decreased immobility in the forced swim test, indicating an antidepressant-like effect. This was associated with increased levels of serotonin and norepinephrine in the brain.
  • Anti-inflammatory Activity :
    • Research involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Properties

IUPAC Name

4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S2/c1-15-16(2)29-21-19(15)20(23-14-24-21)25-10-12-26(13-11-25)30(27,28)18-8-6-17(7-9-18)22(3,4)5/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTGYRUIQQDQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320863
Record name 4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85200107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

393129-91-4
Record name 4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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